

# Application Notes and Protocols: N-Desmethyl Pimavanserin in Receptor Binding Assays

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Compound of Interest		
Compound Name:	N-Desmethyl Pimavanserin	
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#### Introduction

N-Desmethyl Pimavanserin, also known as AC-279, is the primary and major active metabolite of Pimavanserin.[1][2] Pimavanserin is an atypical antipsychotic agent approved for the treatment of hallucinations and delusions associated with Parkinson's disease psychosis.[3] [4] The therapeutic effects of Pimavanserin are thought to be mediated through a combination of inverse agonist and antagonist activity at serotonin 5-HT2A receptors, and to a lesser extent, at 5-HT2C receptors.[5][6] Notably, Pimavanserin lacks significant affinity for dopaminergic, muscarinic, histaminergic, or adrenergic receptors, which differentiates it from many other antipsychotic medications.[5]

N-Desmethyl Pimavanserin is formed via metabolism primarily by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[2] It has a significantly longer half-life than its parent compound, approximately 200 hours compared to 57 hours for Pimavanserin.[3][7] While Pimavanserin has been extensively characterized, detailed public data on the specific receptor binding affinities of N-Desmethyl Pimavanserin is less available. However, its designation as an active metabolite suggests it contributes to the overall pharmacological profile of Pimavanserin. These application notes provide a summary of the known receptor binding data for both compounds and a detailed protocol for performing a 5-HT2A receptor binding assay, which is applicable for the characterization of N-Desmethyl Pimavanserin.



## **Data Presentation: Receptor Binding Affinity**

The following table summarizes the quantitative data on the binding affinity of Pimavanserin and its active metabolite, **N-Desmethyl Pimavanserin** (AC-279), for various receptors. This allows for a clear comparison of their pharmacological profiles.

Compound	Receptor	Binding Affinity (Ki)	Assay Type	Reference
Pimavanserin	5-HT2A	0.087 nM	Radioligand Binding	[1][7]
5-HT2C	0.44 nM	Radioligand Binding	[1][7]	
Sigma 1	120 nM	Radioligand Binding	[7]	_
Dopamine (D2), Muscarinic, Histaminergic, Adrenergic	>300 nM	Radioligand Binding	[7]	
N-Desmethyl Pimavanserin (AC-279)	5-HT2A	Active Metabolite	In Vitro Assays	[1][2]
5-HT2C	Active Metabolite	In Vitro Assays	[1][2]	

Note: Specific Ki values for **N-Desmethyl Pimavanserin** are not widely published, but it is confirmed to be an active metabolite.

# Experimental Protocols Protocol: 5-HT2A Receptor Competitive Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound, such as **N-Desmethyl Pimavanserin**, for the human 5-HT2A receptor.



#### 1. Materials and Reagents:

- Receptor Source: Human recombinant 5-HT2A receptors expressed in a stable cell line (e.g., HEK293 or CHO cells), or cell membranes prepared from these cells.
- Radioligand: [3H]Ketanserin (a commonly used 5-HT2A antagonist radioligand).
- Test Compound: N-Desmethyl Pimavanserin.
- Non-specific Binding Control: A high concentration of a known 5-HT2A ligand (e.g., 10 μM Ketanserin or Mianserin).
- Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl<sub>2</sub>.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- 96-well Microplates: For setting up the assay.
- Glass Fiber Filter Mats: (e.g., GF/B or GF/C) pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
- Scintillation Cocktail.
- Microplate Scintillation Counter.
- Cell Harvester.
- 2. Membrane Preparation:
- Culture cells expressing the human 5-HT2A receptor to a high density.
- Harvest the cells and centrifuge at a low speed to pellet them.
- Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a glass-Teflon homogenizer or sonicator.
- Centrifuge the homogenate at high speed (e.g., 40,000 x g) for 20-30 minutes at 4°C to pellet the membranes.



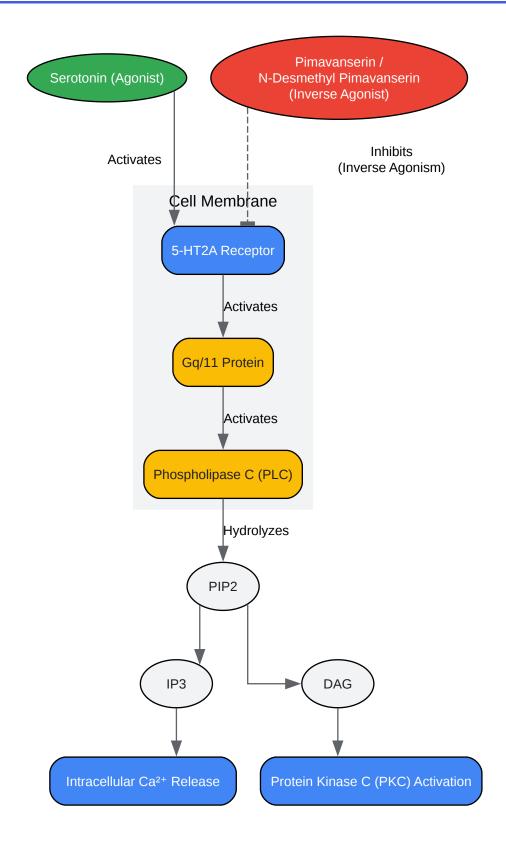
- Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.
- Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).
- Store the membrane aliquots at -80°C until use.
- 3. Assay Procedure:
- On the day of the experiment, thaw the membrane preparation and dilute it in assay buffer to the desired concentration (typically 5-20 µg of protein per well).
- Prepare serial dilutions of the test compound (N-Desmethyl Pimavanserin) in assay buffer.
- In a 96-well microplate, set up the following in triplicate:
  - $\circ$  Total Binding: 50 μL of assay buffer, 50 μL of [ $^3$ H]Ketanserin, and 100 μL of the membrane suspension.
  - Non-specific Binding: 50 μL of the non-specific binding control (e.g., 10 μM Ketanserin), 50 μL of [<sup>3</sup>H]Ketanserin, and 100 μL of the membrane suspension.
  - Test Compound: 50 μL of each dilution of N-Desmethyl Pimavanserin, 50 μL of [3H]Ketanserin, and 100 μL of the membrane suspension. The final concentration of [3H]Ketanserin should be close to its Kd value for the 5-HT2A receptor (typically 0.5-2 nM).
- Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.
- Terminate the incubation by rapid filtration through the pre-soaked glass fiber filter mats using a cell harvester.
- Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.
- Dry the filter mats completely.



- Place the dried filters into scintillation vials or a compatible microplate, add scintillation cocktail, and count the radioactivity in a scintillation counter.
- 4. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- For the test compound, determine the percentage of specific binding at each concentration relative to the control (assay buffer only).
- Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
- Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation: Ki
   = IC50 / (1 + ([L]/Kd)) Where:
  - [L] = concentration of the radioligand used.
  - Kd = dissociation constant of the radioligand for the receptor.

# Visualizations Signaling Pathway



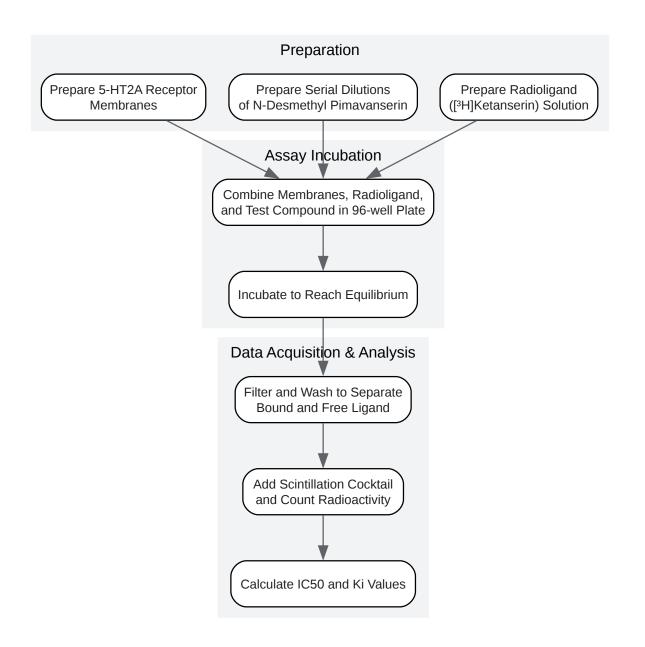


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Caption: 5-HT2A Receptor Gq/G11 Signaling Pathway.



### **Experimental Workflow**



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